![molecular formula C21H17BrN2O3S B2830805 7-bromo-5-phenyl-4-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one CAS No. 314047-09-1](/img/structure/B2830805.png)
7-bromo-5-phenyl-4-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-bromo-5-phenyl-4-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one” belongs to the class of benzodiazepines . Benzodiazepines are a versatile class of biologically active compounds that have received much attention in the field of medicinal chemistry . They are known for their anxiolytic, sedative, hypnotic, anticonvulsant, muscle relaxant, and anxiolytic activities .
Molecular Structure Analysis
The molecular structure of benzodiazepines typically contains a 1,4 diazepine ring fused to a substituted benzene ring . The specific substitutions on the benzene ring can vary, leading to different benzodiazepine compounds .Aplicaciones Científicas De Investigación
1. Chemical Reactivity and Bromination Process
Research reveals the reactivity of related diazepine compounds under different conditions. For instance, 2,3-dihydro-1H-1,4-diazepines generally undergo bromination at the 6-position, with phenyl substituents typically remaining unaffected. However, specific conditions can lead to bromination of the benzene rings as well. The study also explores nucleophilic substitution reactions and the stability of dihalogenodihydro-6H-diazepines (Gorringe et al., 1969).
2. Synthesis and Structural Analysis
Synthesis and structural analysis of related compounds have been a significant area of research. Studies have detailed the synthesis of various heterocyclic compounds such as morpholines and benzoxazepines using bromoethylsulfonium salt. This method accommodates a range of nitrogen substituents and enables the production of benzodiazepines (Yar et al., 2009). Additionally, research has been conducted on the synthesis and structure of 3-arylidene and 3-hetarylidene-1,2-dihydro-3H-1,4-benzodiazepin-2-ones, providing insights into their molecular and crystal structures and their affinity towards CNS benzodiazepine receptors (Pavlovsky et al., 2007).
3. Solid-phase Synthesis and Applications
The solid-phase synthesis of trisubstituted benzo[1,4]-diazepin-5-one derivatives has been documented, presenting a method that yields products with high purity and satisfactory yields. This method is particularly relevant for library synthesis of corresponding derivatives in a combinatorial fashion, indicating its potential for high-throughput applications (Fülöpová et al., 2012).
4. Cytotoxicity and Cathepsin B Inhibition
Research into the cytotoxicity of certain compounds related to 7-bromo-5-phenyl-4-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one has revealed a correlation between cathepsin B inhibition and cytotoxic effects. The synthesis and characterization of monomeric and dimeric complexes, and their evaluation for in vitro activity as cytotoxic agents and cathepsin B inhibitors, have provided valuable insights into the potential therapeutic applications of these compounds (Spencer et al., 2009).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3S/c22-16-11-12-19-18(13-16)21(15-7-3-1-4-8-15)24(14-20(25)23-19)28(26,27)17-9-5-2-6-10-17/h1-13,21H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQWIRHWMZEVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

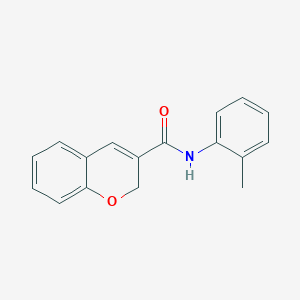
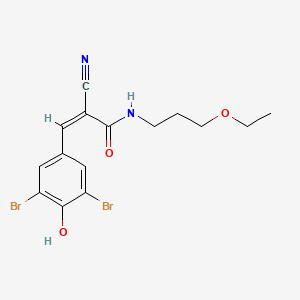
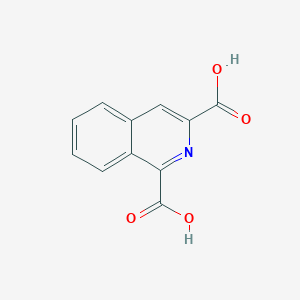
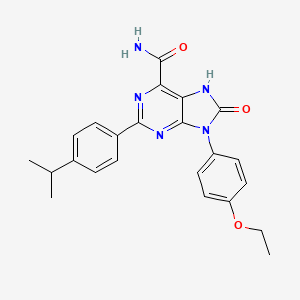
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B2830732.png)

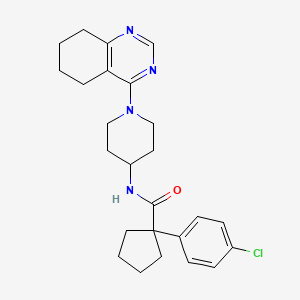
![N-Methyl-N-[[2-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2830736.png)



![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2830740.png)
![N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)
